molecular formula C9H10N4O2 B2816623 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide CAS No. 2097932-32-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide

Cat. No. B2816623
CAS RN: 2097932-32-4
M. Wt: 206.205
InChI Key: CTZISQPMCFYLMM-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is popularly known as click chemistry . The synthesis methods of triazole compounds from various nitrogen sources have been a subject of extensive research .


Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of substituent at nitrogen atom . They exist in equilibrium in solutions and have very close values of Gibbs energy . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e -heterocycles .


Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . They are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are thermodynamically stable . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles . Some compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C .

Scientific Research Applications

  • Antibacterial and Antioxidant Activities : A study by (Sokmen et al., 2014) synthesized a series of compounds, including one similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide, demonstrating significant antibacterial, antiurease, and antioxidant activities. This suggests potential applications in managing oxidative stress and bacterial infections.

  • Antimicrobial and Antioxidant Activity : In another study by (Devi et al., 2010), derivatives of furan-3-carboxamide showed promising antimicrobial and antioxidant properties, indicating their potential use in developing new antimicrobial agents.

  • Biological Assessment for Antibacterial and Antifungal Activities : Research by (Patel et al., 2015) synthesized derivatives of furan-3-carboxamide, evaluating their antibacterial and antifungal activities. This underscores the potential of these compounds in treating various infections.

  • Pharmacological Properties : A study by (Siwek et al., 2008) explored the pharmacological effects of derivatives of furan-3-carboxamide on the central nervous system in mice, revealing strong antinociceptive properties, which could be beneficial in pain management.

  • Potential as Antiallergic Compounds : The research by (Georgiev et al., 1987) synthesized a series of compounds related to furan-3-carboxamide, showing potent antiallergic activity, suggesting their possible application in allergy management.

Safety and Hazards

Safety and hazards of 1,2,3-triazoles can vary depending on the specific compound. For example, some compounds are classified as Eye Irrit. 2 - Skin Sens. 1 .

Future Directions

1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial and anti-leishmanial agents . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZISQPMCFYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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